molecular formula C26H23N3O5 B14612275 3-(o-Nitrobenzoyl)phenylbutazone CAS No. 58943-52-5

3-(o-Nitrobenzoyl)phenylbutazone

Cat. No.: B14612275
CAS No.: 58943-52-5
M. Wt: 457.5 g/mol
InChI Key: UTQDKEDFFOPYBV-UHFFFAOYSA-N
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Description

3-(o-Nitrobenzoyl)phenylbutazone is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is structurally related to phenylbutazone, a well-known anti-inflammatory and analgesic agent. The compound is characterized by the presence of a nitrobenzoyl group attached to the phenylbutazone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Nitrobenzoyl)phenylbutazone typically involves the nitration of phenylbutazone followed by acylation. The nitration process introduces a nitro group into the benzene ring of phenylbutazone, and the subsequent acylation step attaches the benzoyl group.

    Nitration: Phenylbutazone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the benzene ring.

    Acylation: The nitrated phenylbutazone is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(o-Nitrobenzoyl)phenylbutazone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(o-Nitrobenzoyl)phenylbutazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: Studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(o-Nitrobenzoyl)phenylbutazone involves the inhibition of prostaglandin synthesis. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.

    Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.

    Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.

Uniqueness

3-(o-Nitrobenzoyl)phenylbutazone is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other NSAIDs. This structural modification enhances its potential as a therapeutic agent and as a versatile reagent in chemical synthesis.

Properties

CAS No.

58943-52-5

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-nitrobenzoate

InChI

InChI=1S/C26H23N3O5/c1-2-3-16-22-24(30)27(19-12-6-4-7-13-19)28(20-14-8-5-9-15-20)25(22)34-26(31)21-17-10-11-18-23(21)29(32)33/h4-15,17-18H,2-3,16H2,1H3

InChI Key

UTQDKEDFFOPYBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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